REACTION_CXSMILES
|
[C:1]([O:5][CH3:6])(=[O:4])[CH2:2][SH:3].N1CCCCC1.N#N.[C:15]([O:19][CH3:20])(=[O:18])[CH:16]=[CH2:17].C([O-])(=O)C=C.Cl>C(OC)(C)(C)C>[CH3:6][O:5][C:1](=[O:4])[CH2:2][S:3][CH2:17][CH2:16][C:15]([O:19][CH3:20])=[O:18]
|
Name
|
|
Quantity
|
292 g
|
Type
|
reactant
|
Smiles
|
C(CS)(=O)OC
|
Name
|
|
Quantity
|
4.43 g
|
Type
|
reactant
|
Smiles
|
N1CCCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#N
|
Name
|
|
Quantity
|
250 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OC
|
Name
|
|
Quantity
|
17.9 g
|
Type
|
reactant
|
Smiles
|
N1CCCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)[O-]
|
Name
|
|
Quantity
|
251 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
251 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)(C)OC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
45 °C
|
Type
|
CUSTOM
|
Details
|
stirring at 45° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with an addition funnel, mechanical stirrer
|
Type
|
CUSTOM
|
Details
|
at approximately 45° C
|
Type
|
ADDITION
|
Details
|
Upon complete addition
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled to 15° C.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 5 min
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
the organic layer was collected
|
Type
|
WASH
|
Details
|
washed with water (251 ml)
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated to a minimum volume by distillation under reduced pressure at 50° C
|
Type
|
ADDITION
|
Details
|
Dichloromethane (251 ml) was charged
|
Type
|
CONCENTRATION
|
Details
|
the mixture was again concentrated under reduced pressure by distillation at 40-45° C
|
Type
|
CUSTOM
|
Details
|
Crude product III (480 g) was used in the next step without further purification
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |